3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole 3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole
Brand Name: Vulcanchem
CAS No.: 853104-20-8
VCID: VC2003551
InChI: InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2
SMILES: C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole

CAS No.: 853104-20-8

Cat. No.: VC2003551

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole - 853104-20-8

Specification

CAS No. 853104-20-8
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2
Standard InChI Key RJBMVNYIOPXWKS-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3
Canonical SMILES C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Molecular Characteristics

3-Phenyl-5-pyrrolidin-2-yl- oxadiazole has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol. The compound's structure integrates three key components: a phenyl ring, a 1,2,4-oxadiazole core, and a pyrrolidin-2-yl group. Table 1 summarizes the key molecular characteristics of this compound.

Table 1: Molecular Characteristics of 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole

PropertyValue
CAS Number853104-20-8
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
IUPAC Name3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Standard InChIInChI=1S/C12H13N3O/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2
Standard InChIKeyRJBMVNYIOPXWKS-UHFFFAOYSA-N
SMILESC1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3

Structural Features

The 1,2,4-oxadiazole ring in this compound contains one oxygen atom and two nitrogen atoms at positions 1, 2, and 4, forming a five-membered aromatic heterocycle. This arrangement contributes significantly to the compound's stability and reactivity profiles.

The phenyl group at position 3 provides aromatic character and potential for π-π interactions with biological targets, while the pyrrolidin-2-yl group at position 5 introduces a nitrogen-containing saturated heterocycle with potential for hydrogen bonding and other non-covalent interactions .

Synthesis Methods for 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole

Amidoxime Route

This is one of the most widely used approaches for synthesizing 1,2,4-oxadiazoles. The process involves obtaining an amidoxime intermediate from a nitrile, followed by O-acylation and cyclization of the O-acylamidoxime .

In the context of synthesizing 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole, this would typically involve:

  • Formation of benzamidoxime from benzonitrile

  • Reaction with an appropriate pyrrolidine-derived acylating agent

  • Cyclization to form the final oxadiazole ring

Nitrile Oxide Route

Another classic approach involves 1,3-dipolar cycloaddition of nitriles to nitrile N-oxides. This method could potentially be adapted for the synthesis of our target compound by using benzonitrile oxide and a suitable pyrrolidine-containing dipolarophile .

Modern Synthesis Approaches

Recent advances in synthetic methodologies offer more efficient routes to 1,2,4-oxadiazoles, which may be applicable to 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole:

Room Temperature Synthesis

Several room temperature approaches have been developed recently that allow for milder reaction conditions:

  • TBAF-mediated cyclization of O-acylamidoximes in THF at room temperature

  • Base-catalyzed synthesis using hydroxides (NaOH, KOH) in DMSO

  • Oxidative cyclization methods using various oxidants

These milder conditions may be particularly valuable when incorporating the sensitive pyrrolidine functionality present in our target compound.

Biological Activities and Research Applications

3-Phenyl-5-pyrrolidin-2-yl- oxadiazole has attracted interest across multiple research domains due to its unique structural properties and potential biological activities .

Pharmaceutical Development

The compound is actively explored as a potential drug candidate. Its unique structure, particularly the 1,2,4-oxadiazole core, may exhibit significant biological activity, making it a target for developing new medications . The oxadiazole scaffold generally has demonstrated a wide range of pharmaceutical activities:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Antitumor potential

  • Potential in neurological disorder treatments

In pharmaceutical applications, 1,2,4-oxadiazoles are often used as bioisosteres for carboxylic acids, esters, and carboxamides, which can enhance metabolic stability and improve pharmacokinetic properties of drug candidates .

Neuroscience Research

The properties of 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole may be beneficial in studying neurological pathways, potentially aiding in the understanding of various neurological disorders and leading to innovative treatment approaches .

The pyrrolidine component, which is a key structural element in many neuroactive compounds, may contribute to interactions with neuroreceptors and other neural targets. Additionally, the oxadiazole ring's ability to form hydrogen bonds with biomacromolecules makes it a potentially valuable scaffold for neurological applications .

Material Science Applications

Beyond biological applications, 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole can be used in the synthesis of advanced materials. Its utility extends to polymers and coatings that require specific chemical properties for enhanced durability and performance .

Oxadiazole-containing compounds generally exhibit favorable thermal and chemical stability properties, making them suitable for incorporation into functional materials. Their electronic properties, influenced by the aromatic and heterocyclic components, can be leveraged in various material science applications .

Agricultural Chemistry

Research is being conducted on the application of 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole as a pesticide or herbicide, offering potential solutions for crop protection that are both effective and environmentally friendly .

Many oxadiazole derivatives have demonstrated insecticidal, herbicidal, and fungicidal properties. The specific structural features of our target compound may confer selective toxicity against agricultural pests while maintaining an acceptable environmental profile .

Comparison with Related Oxadiazole Compounds

Structural Analogs and Derivatives

Several structural analogs of 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole exist, including:

  • 3-Phenyl-5-(2-pyridyl)-1,2,4-oxadiazole (CAS: 851444), which replaces the pyrrolidine with a pyridyl group

  • 3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS: 1046006-78-3), a more complex derivative with additional functionalization on the pyrrolidine ring

These structural variations can significantly affect the physicochemical properties and biological activities of the compounds, providing opportunities for structure-activity relationship studies.

Comparison with Other Oxadiazole Isomers

While 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole contains the 1,2,4-oxadiazole isomer, it's worth noting the differences with other oxadiazole isomers:

Table 2: Comparison of Oxadiazole Isomers

Oxadiazole TypeStabilityCommon ApplicationsKey Features
1,2,4-OxadiazoleStablePharmaceutical, material scienceBioisostere for esters and amides
1,3,4-OxadiazoleStablePharmaceutical, antimicrobialCommon in antihypertensive drugs
1,2,5-OxadiazoleStableExplosives, pharmaceuticalsAlso known as furazans
1,2,3-OxadiazoleUnstableLimited practical applicationsRarely used in drug development

The 1,2,4-oxadiazole present in our target compound has particular advantages in terms of metabolic stability and hydrogen bonding capabilities compared to other isomers .

Current Research and Future Perspectives

Recent Research Findings

Recent investigations into 1,2,4-oxadiazole derivatives have revealed several promising directions that may be relevant to 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole:

  • Anticancer potential: Several 1,2,4-oxadiazole derivatives have demonstrated significant antitumor activity against various cancer cell lines, with some compounds showing activity at nanomolar concentrations

  • Neurological applications: Compounds containing both oxadiazole and nitrogen heterocycles (similar to our target compound's pyrrolidine component) have shown potential in treating neurological disorders

  • Antimicrobial activity: Many oxadiazole derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in combating infectious diseases

Future Research Directions

Based on the structural features and known applications of similar compounds, several promising research directions for 3-Phenyl-5-pyrrolidin-2-yl- oxadiazole include:

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of binding interactions with specific biological targets

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of applications in advanced materials and nanotechnology

  • Evaluation of potential synergistic effects when combined with other bioactive compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator